molecular formula C23H19Cl3N2O3 B12017238 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide CAS No. 765311-07-7

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide

Cat. No.: B12017238
CAS No.: 765311-07-7
M. Wt: 477.8 g/mol
InChI Key: ZNMRLPJIYFYTRE-UVHMKAGCSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and hydrazide functionalities. This compound is of interest in various fields due to its potential biological activities and applications in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide typically involves multiple steps:

    Formation of the Benzylidene Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form 4-((4-chlorobenzyl)oxy)benzaldehyde.

    Hydrazone Formation: The benzaldehyde intermediate is then reacted with 2-(2,4-dichlorophenoxy)propanoic acid hydrazide in the presence of an acid catalyst to form the final hydrazone product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Azides or nitroso compounds.

    Reduction: Hydrazines or primary amines.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide exerts its effects is not fully understood but may involve:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)butanohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is unique due to its specific combination of chlorinated aromatic rings and hydrazide functionalities, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

765311-07-7

Molecular Formula

C23H19Cl3N2O3

Molecular Weight

477.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C23H19Cl3N2O3/c1-15(31-22-11-8-19(25)12-21(22)26)23(29)28-27-13-16-4-9-20(10-5-16)30-14-17-2-6-18(24)7-3-17/h2-13,15H,14H2,1H3,(H,28,29)/b27-13+

InChI Key

ZNMRLPJIYFYTRE-UVHMKAGCSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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